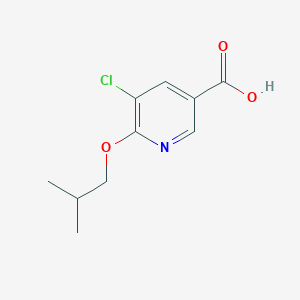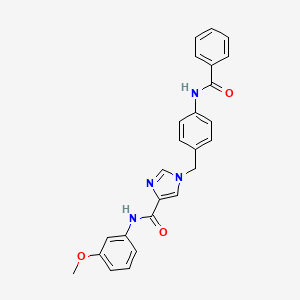
1-(4-benzamidobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-benzamidobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide, also known as BIM-1, is a synthetic compound that has gained significant attention in the field of cancer research. The compound has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies.
Applications De Recherche Scientifique
Antihypertensive Properties
Research on compounds structurally related to 1-(4-benzamidobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide has led to the discovery of potent antihypertensive agents. A study by Carini et al. (1991) developed a series of nonpeptide angiotensin II receptor antagonists, showcasing the potential of these compounds for oral antihypertensive effects. This work highlights the significance of the structural features in enhancing receptor affinity and antihypertensive potency, marking a pivotal advancement in the treatment of hypertension Carini et al., 1991.
Antimicrobial and Anticancer Activity
Another study by Hackenberg et al. (2013) synthesized N-heterocyclic carbene–silver(I) acetate complexes derived from imidazole compounds, demonstrating their promising in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, these complexes exhibited cytotoxicity against human renal cancer and breast cancer cell lines, underscoring their potential as therapeutics for infectious diseases and cancer Hackenberg et al., 2013.
Synthetic Applications
The synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide by Bhaskar et al. (2019) exemplifies the versatility of imidazole derivatives in chemical synthesis. This study showcased a novel 'one-pot' reductive cyclization approach, emphasizing the utility of imidazole derivatives in the development of new synthetic methodologies Bhaskar et al., 2019.
Cytotoxicity and Antibacterial Studies
Research by Patil et al. (2010) on p-Methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes highlighted their significant antibacterial activity and cytotoxicity against cancer cell lines. This study contributes to the understanding of the biological activities of imidazole-derived compounds, potentially leading to new antimicrobial and anticancer agents Patil et al., 2010.
Safety And Hazards
Imidazole can act as a base and as a weak acid. It is considered a hazardous substance, and it can cause irritation to the skin and eyes. If ingested or inhaled, it can cause damage to the central nervous system1.
Orientations Futures
The imidazole ring is a key component of many important biological compounds, including vitamins and antibiotics, so research into its properties and reactions is ongoing. Scientists are particularly interested in synthesizing new imidazole derivatives and exploring their potential as pharmaceuticals1.
Please note that the information provided here is general and may not apply to “1-(4-benzamidobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide”. For a comprehensive analysis of this specific compound, further research would be needed. It’s always a good idea to consult with a chemist or a pharmacologist for more detailed and specific information.
Propriétés
IUPAC Name |
1-[(4-benzamidophenyl)methyl]-N-(3-methoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-32-22-9-5-8-21(14-22)28-25(31)23-16-29(17-26-23)15-18-10-12-20(13-11-18)27-24(30)19-6-3-2-4-7-19/h2-14,16-17H,15H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPORIALODWYAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-benzamidobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

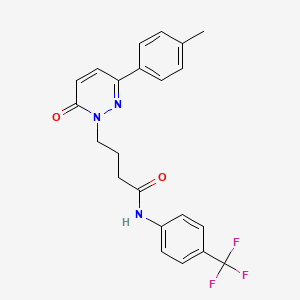
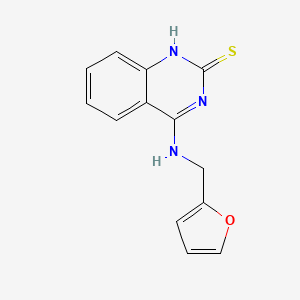
![N-(4-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2886716.png)


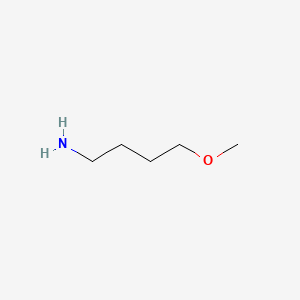

![N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2886724.png)
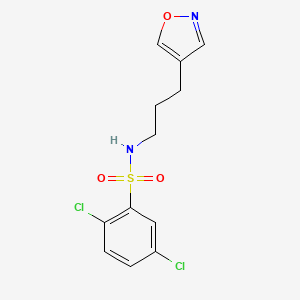
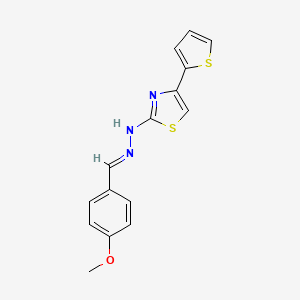
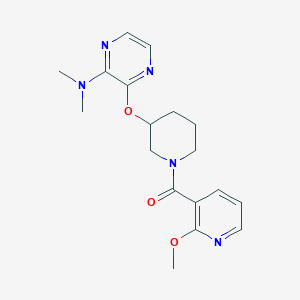
![4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B2886731.png)
![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2886732.png)
